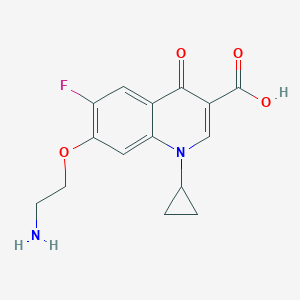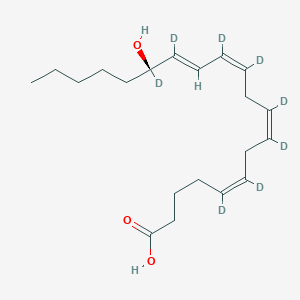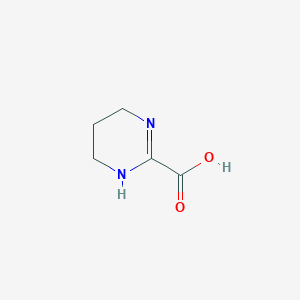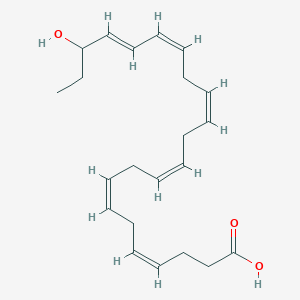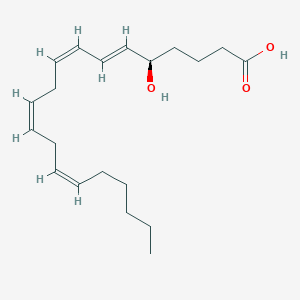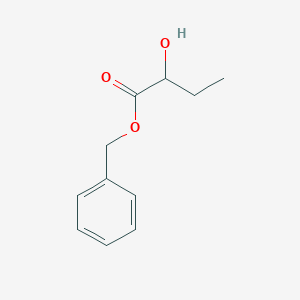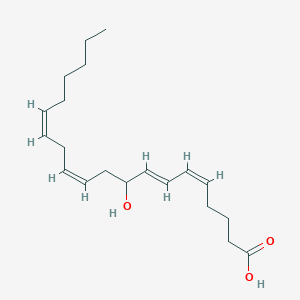
11(R)-Hede
Vue d'ensemble
Description
11(R)-HEDE is produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction. Spectrophotometric measurement of the conjugated diene absorbance of this compound is occasionally used to quantify COX activity.
Mécanisme D'action
Target of Action
The primary target of 11R-Hede is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
11R-Hede interacts with its target, the COX enzyme, in a lipoxygenase-type reaction . This interaction results in the production of 11R-Hede from 11Z,14Z-eicosadienoic acid .
Biochemical Pathways
The biochemical pathway affected by 11R-Hede involves the conversion of 11Z,14Z-eicosadienoic acid to 11R-Hede via the action of the COX enzyme
Result of Action
It is known that the compound is involved in the production of 11r-hede from 11z,14z-eicosadienoic acid via a lipoxygenase-type reaction . This suggests that 11R-Hede may play a role in inflammatory responses, given the known roles of eicosanoids in inflammation.
Analyse Biochimique
Biochemical Properties
11R-Hede interacts with the enzyme COX in a lipoxygenase-type reaction . The interaction between 11R-Hede and COX is crucial for its production. The spectrophotometric measurement of the conjugated diene absorbance of 11R-Hede is occasionally used to quantify COX activity .
Molecular Mechanism
The molecular mechanism of 11R-Hede involves its production from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction . This process may involve binding interactions with COX, potentially influencing the enzyme’s activity.
Metabolic Pathways
11R-Hede is involved in the metabolic pathway of 11Z,14Z-eicosadienoic acid, where it is produced by the COX enzyme in a lipoxygenase-type reaction . This pathway may involve interactions with other enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-VOYJXKAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




